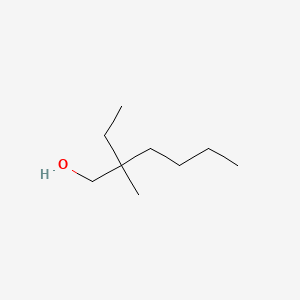

2-Ethyl-2-methylhexan-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

63126-08-9 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

2-ethyl-2-methylhexan-1-ol |

InChI |

InChI=1S/C9H20O/c1-4-6-7-9(3,5-2)8-10/h10H,4-8H2,1-3H3 |

InChI Key |

DKYDBQBEFXCOJY-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(CC)CO |

Canonical SMILES |

CCCCC(C)(CC)CO |

Origin of Product |

United States |

Contextualization Within Branched Alcohol Chemistry

2-Ethyl-2-methylhexan-1-ol is a specific type of branched-chain alcohol. ausetute.com.au Unlike their linear counterparts, branched alcohols feature a carbon chain that is not continuous. reddit.com In the case of this compound, the structure is a primary alcohol, meaning the hydroxyl (-OH) group is attached to a primary carbon atom. britannica.com This carbon is, in turn, bonded to a hexanol backbone that has both an ethyl and a methyl group branching off from the second carbon position. This intricate structure is key to its distinct chemical and physical properties.

The branching in the molecular structure of alcohols like this compound has a significant impact on their physical properties. For instance, branching tends to lower the boiling point compared to a linear alcohol with the same number of carbon atoms. This is due to the reduced surface area of the molecule, which weakens the intermolecular van der Waals forces.

Significance of Branched Alcohols in Synthetic and Industrial Research

Branched alcohols are a crucial class of compounds in both synthetic and industrial research due to their versatile properties. Their branched structure often leads to lower pour points, making them easier to handle and process at low temperatures. exxonmobilchemical.com This characteristic is particularly advantageous in the manufacturing of lubricants and surfactants. exxonmobilchemical.comontosight.ai

In industrial applications, branched alcohols serve as vital intermediates for a wide array of derivatives used in various sectors. exxonmobilchemical.com They are commonly used as solvents or co-solvents in products like printing inks and coatings to improve solvency. exxonmobilchemical.com Furthermore, ethoxylates derived from branched alcohols can exhibit superior wetting power compared to those from linear alcohols, a property valuable in the textile and agricultural industries. exxonmobilchemical.comgoogle.com The unique structure of branched alcohols also influences the properties of their derivatives, such as the flexibility and durability of plasticizers.

Scope and Objectives of Research on 2 Ethyl 2 Methylhexan 1 Ol

Exploration of Direct Synthetic Routes to this compound

Direct synthesis of this compound in a single step is challenging due to the need to form a C-C bond at a sterically hindered quaternary carbon while simultaneously introducing a hydroxymethyl group. However, established organometallic reactions can be conceptually applied.

One plausible, albeit not widely documented, approach involves the use of Grignard or organolithium reagents. smolecule.comyoutube.com A theoretical route would be the reaction of a suitably protected hydroxyacetone (B41140) derivative with sequential additions of ethyl and butyl Grignard reagents, followed by deprotection. A more direct, but synthetically complex, pathway is the reaction of a Grignard reagent with a substituted epoxide. For instance, the ring-opening of 2-ethyl-2-butyloxirane with methylmagnesium bromide could theoretically yield the target alcohol. The primary challenge in these routes lies in the synthesis and stability of the highly substituted starting materials.

Multi-Step Approaches from Precursor Molecules

Multi-step syntheses provide a more controlled and practical approach to constructing the 2-ethyl-2-methylhexyl framework. These routes typically involve the initial synthesis of a stable precursor, such as a carboxylic acid or an ester, which is then reduced to the final alcohol.

A key precursor is 2-ethyl-2-methylhexanoic acid. smolecule.com The synthesis of this acid can be achieved through the alkylation of enolates. A common strategy involves the use of a malonic ester or a cyanoacetate (B8463686) derivative. For example, diethyl malonate can be sequentially alkylated with a butyl halide and then an ethyl halide. Hydrolysis of the resulting diester followed by decarboxylation would yield 2-ethylhexanoic acid, not the desired product. A more precise method starts with an ester of a shorter acid, such as ethyl butyrate. This ester can be converted to its enolate using a strong base like lithium diisopropylamide (LDA), followed by sequential alkylation with methyl iodide and an ethyl halide.

Alternatively, the synthesis of ethyl 2-methyl-2-ethyl-hexanoate has been documented, starting from 2-methyl-2-ethyl-hexanoyl chloride and sodium ethylate. prepchem.com This ester serves as an excellent immediate precursor to the target alcohol.

The final and crucial step in these multi-step approaches is the reduction of the carboxylic acid or ester functional group. This transformation is typically achieved with high efficiency using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. smolecule.com

Table 1: Multi-Step Synthesis Pathway via Carboxylic Acid Precursor

| Step | Starting Material | Reagents | Intermediate/Product | Key Considerations |

|---|

Stereoselective Synthesis of this compound Enantiomers

The C2 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). The production of a single enantiomer, a process known as asymmetric synthesis, is of significant interest, particularly for applications in pharmaceuticals and materials science. ethz.ch The synthesis of an enantiomerically pure derivative, (2S)-2-([2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl]amino)-2-methylhexan-1-ol, has been patented, indicating the feasibility of producing the chiral alcohol core. mdpi.com

Several strategies can be employed for stereoselective synthesis:

Chiral Resolution: This is a classical method that involves separating a racemic mixture (a 50:50 mix of both enantiomers). mdpi.com One approach is to react the racemic alcohol or its precursor, 2-ethyl-2-methylhexanoic acid, with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods like fractional crystallization or chromatography. google.com After separation, the resolving agent is removed to yield the pure enantiomers of the target compound.

Chiral Auxiliaries: An enantiomerically pure molecule, known as a chiral auxiliary, can be temporarily attached to the substrate. ethz.ch In the context of the multi-step synthesis, a chiral auxiliary could be incorporated into the butanoate precursor to direct the alkylation steps, controlling the formation of the stereocenter. Once the chiral center is set, the auxiliary is cleaved and can often be recycled.

Asymmetric Catalysis: This modern approach uses a chiral catalyst to influence the stereochemical outcome of a reaction. While less documented for this specific molecule, asymmetric hydrogenation of a suitable prochiral precursor could potentially be used to generate one enantiomer preferentially.

Table 2: Comparison of Stereoselective Synthesis Strategies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture by forming and separating diastereomers. mdpi.com | Applicable to a wide range of compounds; well-established technique. | Maximum theoretical yield is 50% for the desired enantiomer; can be labor-intensive. |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. ethz.ch | Can provide high levels of stereocontrol; auxiliary can often be recovered. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. | Highly efficient (low catalyst loading); atom-economical. | Development of a suitable catalyst for a specific reaction can be challenging and expensive. |

Catalytic Systems and Reaction Conditions for this compound Production

The specific catalysts and reaction conditions are critical for achieving high yields and purity in the synthesis of this compound.

In the multi-step synthesis involving the reduction of 2-ethyl-2-methylhexanoic acid or its esters, the reaction is typically not catalytic but stoichiometric. The use of Lithium Aluminum Hydride (LiAlH₄) is common. The reaction is generally performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) , under an inert atmosphere (e.g., nitrogen or argon) to prevent the reagent from reacting with moisture. The reaction is often initiated at 0°C and then allowed to proceed at room temperature or with gentle heating.

For the alkylation steps to create the quaternary carbon center, strong, non-nucleophilic bases are required to generate the enolate. Lithium diisopropylamide (LDA) is a common choice, typically used in THF at low temperatures, such as -78°C, to ensure kinetic control of the deprotonation.

While direct catalytic hydrogenation of the carboxylic acid to the alcohol is difficult, if the acid were first converted to the corresponding aldehyde, catalytic hydrogenation would be a viable subsequent step. Catalytic systems for the hydrogenation of aldehydes to alcohols often employ transition metals. For the analogous reduction of 2-ethyl-2-hexenal (B1232207) to 2-ethyl-hexanol, a Nickel-based catalyst has been shown to be effective at temperatures of 100-120°C and pressures around 30 bar. researchgate.net Similarly, catalysts containing copper, such as Cu/SiO₂ , are used in industrial hydrogenations. google.com Such catalytic systems could be applied to the reduction of 2-ethyl-2-methylhexanal if it were synthesized as an intermediate.

Oxidative Transformations of this compound

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, typically yielding aldehydes or carboxylic acids depending on the reagents and reaction conditions. For a sterically hindered primary alcohol like this compound, the reaction kinetics and product distribution can be significantly affected.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are capable of oxidizing primary alcohols to carboxylic acids. In the case of this compound, such a reaction would be expected to yield 2-ethyl-2-methylhexanoic acid. However, the steric hindrance may necessitate harsher reaction conditions. A patent describes the preparation of 2-ethylhexanoic acid from 2-ethylhexanal (B89479) using a phosphomolybdovanadium heteropolyacid catalyst with air or oxygen, achieving high conversion and selectivity. google.com A similar approach could be applicable to the oxidation of this compound, likely proceeding through the intermediate aldehyde.

Milder oxidation methods are often preferred to selectively obtain the aldehyde, 2-ethyl-2-methylhexanal. Reagents like pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. More modern and selective catalytic systems have been developed for the oxidation of sterically hindered alcohols. For instance, stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), have proven to be highly effective catalysts for the oxidation of alcohols, including sterically hindered ones, to aldehydes with high chemoselectivity. jst.go.jpnih.govresearchgate.netorganic-chemistry.org These catalytic systems often use co-oxidants like sodium hypochlorite (B82951) (NaOCl) or diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). jst.go.jpnih.gov The less sterically hindered nature of catalysts like AZADO allows for the efficient oxidation of alcohols where TEMPO might be less effective. jst.go.jpnih.gov

Table 1: Oxidizing Agents for this compound and Analogous Alcohols

| Reagent/Catalyst System | Expected Product | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Ethyl-2-methylhexanoic acid | Strong oxidant, may require forcing conditions due to steric hindrance. |

| Chromic Acid (H₂CrO₄) | 2-Ethyl-2-methylhexanoic acid | Another strong oxidant. |

| Pyridinium Chlorochromate (PCC) | 2-Ethyl-2-methylhexanal | Milder oxidant, typically stops at the aldehyde stage. |

| TEMPO/NaOCl | 2-Ethyl-2-methylhexanal | Selective for primary alcohols, though may be slow for highly hindered substrates. jst.go.jpnih.govresearchgate.net |

Reductive Conversions of this compound

The reduction of a primary alcohol like this compound to its corresponding alkane, 2-ethyl-2-methylhexane, is a challenging transformation that requires the cleavage of a strong C-O bond. Direct reduction is not typically achieved with standard hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which are generally used for the reduction of carbonyl compounds.

A common strategy for the deoxygenation of alcohols involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide. The resulting intermediate can then be reduced. For example, the corresponding tosylate can be prepared by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This tosylate can then be reduced to the alkane using a strong reducing agent like lithium aluminum hydride.

Another approach involves the Barton-McCombie deoxygenation, where the alcohol is converted to a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride or a silane) to effect the C-O bond cleavage.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated. This is typically done by protonation under acidic conditions to form an alkyloxonium ion, which has a much better leaving group (water), or by converting the hydroxyl into a sulfonate ester (like a tosylate or mesylate).

For this compound, which is a neopentyl-type primary alcohol, S_N2 reactions at the α-carbon are extremely slow due to the significant steric hindrance from the adjacent quaternary carbon. scribd.com Even with a good leaving group, the backside attack required for an S_N2 mechanism is severely impeded.

Under S_N1 conditions, which are favored by secondary and tertiary alcohols, the formation of a primary carbocation from this compound would be highly unfavorable. libretexts.org If a primary carbocation were to form, it would likely undergo a rapid 1,2-alkyl or 1,2-hydride shift to form a more stable tertiary carbocation, leading to rearranged products. doubtnut.comvedantu.com

Conversion of the alcohol to the corresponding alkyl halide can be achieved using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. smolecule.com These reactions typically proceed with inversion of configuration at a stereocenter and are generally considered to have S_N2 character. quizlet.com However, for sterically hindered primary alcohols, the reaction may be slow and can sometimes involve rearrangements. For instance, the reaction of neopentyl alcohol with SOCl₂ can lead to rearranged products.

Table 2: Reagents for Nucleophilic Substitution of the Hydroxyl Group

| Reagent | Expected Intermediate/Product | Mechanistic Considerations |

|---|---|---|

| HBr/HCl | 1-Bromo-2-ethyl-2-methylhexane / 1-Chloro-2-ethyl-2-methylhexane | S_N1 pathway with likely rearrangement to a tertiary carbocation. libretexts.orgquizlet.com |

| p-Toluenesulfonyl chloride (TsCl), pyridine | 2-Ethyl-2-methylhexyl tosylate | Formation of a good leaving group for subsequent substitution. quizlet.com |

| Thionyl chloride (SOCl₂) | 1-Chloro-2-ethyl-2-methylhexane | S_N2-like mechanism, but can be slow and prone to rearrangement for hindered alcohols. smolecule.com |

Esterification and Etherification Reactions of this compound

Esterification: this compound can undergo esterification with carboxylic acids to form esters. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.orgmdpi.commasterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for example, by azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com A study on the enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate from 2-ethyl-1-hexanol and 2-ethylhexanoic acid using Novozym 435 as a catalyst has been reported, suggesting that enzymatic methods could also be applicable for the esterification of this compound. researchgate.net

Etherification: The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile and reacts with an alkyl halide in an S_N2 reaction. Due to the steric hindrance of the 2-ethyl-2-methylhexoxide, the alkyl halide should be unhindered (e.g., methyl iodide or a primary alkyl halide) for the reaction to be efficient.

Another route to ethers is the acid-catalyzed dehydration of two molecules of the alcohol to form a symmetrical ether. However, this method is generally only efficient for primary alcohols and can be plagued by the competing elimination reaction to form an alkene, especially at higher temperatures.

The synthesis of 2-ethylhexyl glycidyl (B131873) ether from 2-ethylhexanol and epichlorohydrin (B41342) in the presence of a Lewis acid catalyst followed by dehydrochlorination is a known industrial process. wikipedia.orgchemicalbook.com A similar approach could potentially be used with this compound.

Dehydration Pathways and Alkene Formation

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.orgchemdictionary.org For primary alcohols that can form stable carbocations through rearrangement, the reaction typically proceeds through an E1 mechanism. libretexts.orgvedantu.com In the case of this compound, protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) followed by the loss of a water molecule would lead to a highly unstable primary carbocation.

This primary carbocation would immediately rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift. doubtnut.comvedantu.com In the case of the 2-ethyl-2-methyl-1-hexyl cation, a 1,2-hydride shift from the adjacent methylene (B1212753) group of the ethyl group is not possible. However, a 1,2-methyl or 1,2-ethyl shift from the quaternary center is possible. A 1,2-methyl shift would lead to a tertiary carbocation, while a 1,2-ethyl shift would also result in a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon would then yield a mixture of isomeric alkenes. The major product would be predicted by Zaitsev's rule to be the most substituted (and therefore most stable) alkene. upenn.edu

The dehydration of the analogous 2,2-dimethylcyclohexanol (B73714) has been shown to yield a mixture of rearranged alkene products, highlighting the prevalence of alkyl shifts in such systems. vaia.com

Table 3: Potential Alkene Products from Dehydration of this compound via Rearrangement

| Rearrangement | Intermediate Carbocation | Alkene Product(s) |

|---|---|---|

| 1,2-Methyl Shift | 2,3-Dimethylheptan-2-yl cation | 2,3-Dimethylhept-1-ene, 2,3-Dimethylhept-2-ene |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Ethyl 2 Methylhexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Ethyl-2-methylhexan-1-ol. Both ¹H and ¹³C NMR provide critical data regarding the molecular framework, connectivity, and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key expected signals include a singlet for the hydroxyl proton (which can be broad and its position variable), distinct multiplets for the methylene (B1212753) and methyl groups of the ethyl and butyl chains, and a characteristic signal for the primary alcohol's methylene protons (-CH₂OH). The integration of these signals corresponds to the number of protons in each group, confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. A key feature for this compound is the presence of a quaternary carbon signal, corresponding to the C2 atom to which the ethyl and methyl groups are attached. Other expected signals include those for the primary alcohol carbon (-CH₂OH), and the various methyl and methylene carbons of the alkyl chains.

While experimental spectra for this specific compound are not widely published, predicted chemical shifts provide a reliable reference for its structural verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Approximate Chemical Shift (ppm) | Assignment | Approximate Chemical Shift (ppm) |

| -CH₂-OH (C1) | ~3.4 - 3.6 | -CH₂-OH (C1) | ~68 - 72 |

| -OH | Variable (e.g., ~1.0 - 4.0) | Quaternary Carbon (C2) | ~40 - 45 |

| -CH₂- (ethyl group, C2') | ~1.4 - 1.6 | -CH₃ (on C2) | ~20 - 25 |

| -CH₃ (ethyl group, C2'') | ~0.8 - 0.9 | -CH₂- (ethyl group, C2') | ~25 - 30 |

| -CH₃ (on C2) | ~1.0 - 1.2 | -CH₃ (ethyl group, C2'') | ~8 - 12 |

| -CH₂- (butyl chain, C3-C5) | ~1.2 - 1.4 | -CH₂- (butyl chain, C3-C5) | ~23 - 35 |

| -CH₃ (butyl chain, C6) | ~0.9 - 1.0 | -CH₃ (butyl chain, C6) | ~14 |

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) in Molecular Structure Determination

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol group. libretexts.org Other significant peaks include C-H stretching vibrations from the alkyl groups (typically 2850-3000 cm⁻¹) and a distinct C-O stretching vibration. libretexts.org For branched primary alcohols, this C-O stretch is expected in the 1000-1075 cm⁻¹ range. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman, the C-H and C-C skeletal vibrations are usually strong, providing a detailed fingerprint of the molecule's hydrocarbon backbone.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity/Description |

|---|---|---|---|

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| C-O Stretch | IR | 1000 - 1075 | Strong to Medium |

| O-H Bend | IR | ~1350 - 1450 | Medium, Broad |

| C-C Skeletal | Raman | 800 - 1200 | Strong (Fingerprint Region) |

Note: The broadness of the O-H band in IR is due to intermolecular hydrogen bonding. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₉H₂₀O). The accurate mass of this compound is 144.151415 Da. nih.gov Electron Ionization (EI) mass spectrometry further reveals characteristic fragmentation patterns that help confirm the structure.

For alcohols, the molecular ion peak [M]⁺ may be weak or absent due to rapid fragmentation. libretexts.org Common fragmentation pathways for this compound include:

Loss of water ([M-18]⁺): A common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom. For this molecule, this involves the loss of the ethyl radical ([M-29]⁺) or the butyl radical ([M-57]⁺). The most significant alpha-cleavage is often the loss of the largest alkyl group.

Cleavage of the C1-C2 bond: Loss of the hydroxymethyl radical (-CH₂OH), resulting in a tertiary carbocation fragment with m/z = 113.

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (M⁺) |

| 126 | [C₉H₁₈]⁺ | Loss of H₂O |

| 115 | [C₈H₁₉]⁺ | Loss of Ethyl radical (-C₂H₅) |

| 113 | [C₈H₁₇]⁺ | Loss of Hydroxymethyl radical (-CH₂OH) |

| 87 | [C₅H₁₁O]⁺ | Loss of Butyl radical (-C₄H₉) |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC, HPLC)

Chromatographic methods are essential for determining the purity of this compound and for separating it from its structural isomers.

Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for analysis by GC, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification. researchgate.netnih.gov Separation from other C9 alcohol isomers is achieved based on differences in boiling points and interactions with the stationary phase, which is typically a non-polar or medium-polarity column.

High-Performance Liquid Chromatography (HPLC): While GC is more common for this type of compound, HPLC can be employed for the separation of isomers, especially in preparative applications. Normal-phase HPLC on a silica (B1680970) gel column can separate diastereomers if the alcohol is first derivatized with a chiral agent. nih.gov Reversed-phase HPLC is also a viable option, where separation is based on hydrophobicity. Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer enhanced selectivity for positional isomers. welch-us.com

Table 4: Chromatographic Methods for Analysis of this compound

| Technique | Typical Stationary Phase | Primary Application | Principle of Separation |

|---|---|---|---|

| Gas Chromatography (GC) | Polysiloxane (e.g., DB-5, HP-5ms) | Purity analysis, Isomer separation, Quantitation | Volatility and polarity |

| High-Performance Liquid Chromatography (HPLC) - Normal Phase | Silica Gel | Preparative separation, Diastereomer separation (after derivatization) | Polarity |

| High-Performance Liquid Chromatography (HPLC) - Reversed Phase | C18, C8, Phenyl | Purity analysis, Isomer separation | Hydrophobicity and specific interactions (e.g., π-π) |

Chiral Analysis Techniques for Enantiomeric Purity and Stereochemical Assignment

The C2 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R) and (S). Distinguishing and separating these enantiomers requires specialized chiral analysis techniques.

Chiral Gas Chromatography (GC): This is the most direct and common method for separating the enantiomers of volatile chiral alcohols. chromatographyonline.com The technique utilizes a capillary column coated with a chiral stationary phase (CSP), most often a cyclodextrin (B1172386) derivative. acs.orgnih.govresearchgate.net The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification to determine the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for enantioseparation. mdpi.com This can be done directly on a column with a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) or indirectly. researchgate.net The indirect method involves derivatizing the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated on a standard achiral HPLC column. nih.govgoogle.com

Table 5: Chiral Analysis Techniques for this compound

| Technique | Methodology | Key Advantages |

|---|---|---|

| Chiral Gas Chromatography (GC) | Direct separation on a Chiral Stationary Phase (e.g., derivatized cyclodextrin). | High resolution, direct analysis without derivatization. chromatographyonline.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation on a Chiral Stationary Phase (e.g., polysaccharide-based). | Applicable for analytical and preparative scale, wide range of available CSPs. researchgate.net |

| Indirect HPLC Analysis | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. | Uses standard, less expensive columns; allows for stereochemical assignment. nih.gov |

Computational Chemistry and Theoretical Studies of 2 Ethyl 2 Methylhexan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) and the distribution of electrons within the 2-Ethyl-2-methylhexan-1-ol molecule. Methods such as Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding valuable information about the molecule's geometry and energy.

The conformational analysis of this compound is complex due to the rotational freedom around several single bonds. The central quaternary carbon atom, bonded to an ethyl group, a methyl group, a butyl group, and a hydroxymethyl group, creates significant steric hindrance. Quantum calculations can identify the lowest energy conformers by systematically rotating key dihedral angles and calculating the corresponding potential energy. The most stable conformation will be the one that minimizes steric clashes between the bulky alkyl groups. For instance, Newman projections along the C2-C3 bond (connecting the quaternary center to the butyl chain) would be analyzed to find the most stable staggered conformation.

Electronic structure calculations provide details on bond lengths, bond angles, and partial atomic charges. The presence of the electronegative oxygen atom in the hydroxyl group induces a dipole moment, making the oxygen atom partially negative and the attached carbon and hydrogen atoms partially positive. This polarization is crucial for understanding the molecule's intermolecular interactions.

Table 1: Computed Geometric and Electronic Properties of this compound (Note: These values are representative and would be refined by specific high-level quantum chemical calculations.)

| Property | Predicted Value | Significance |

| C-O Bond Length | ~1.43 Å | Typical for a primary alcohol, indicating a strong covalent bond. |

| O-H Bond Length | ~0.96 Å | Characteristic of a hydroxyl group. |

| C-C-O Bond Angle | ~109.5° | Reflects the tetrahedral geometry around the carbon atom bonded to the hydroxyl group. |

| Dipole Moment | ~1.7 D | Quantifies the overall polarity of the molecule, arising primarily from the C-O and O-H bonds. |

| Polar Surface Area | 20.2 Ų nih.gov | Represents the surface sum over all polar atoms, primarily the oxygen, which is critical for interactions with other polar molecules. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the molecule and its surrounding environment (e.g., a solvent), revealing the dynamic nature of its structure and interactions.

For this compound, an MD simulation would illustrate the constant flexing and rotation of the molecule, mapping out its accessible conformational landscape. This would show transitions between different staggered and gauche conformers, providing insight into the molecule's flexibility.

A key focus of MD simulations for an alcohol is the study of intermolecular interactions, particularly hydrogen bonding. In a pure liquid or an aqueous solution, the hydroxyl group of this compound acts as both a hydrogen bond donor (via the -OH hydrogen) and a hydrogen bond acceptor (via the oxygen's lone pairs). MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric preferences. These interactions are paramount in determining physical properties like boiling point and solubility. The bulky alkyl groups would sterically hinder some hydrogen bonding, a factor that MD can effectively model.

Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Example System | Typical Energy Range (kJ/mol) | Relevance to this compound |

| Hydrogen Bonding | Alcohol-Alcohol | 15 - 25 | Dominant cohesive force in the pure liquid, influencing viscosity and boiling point. |

| Hydrogen Bonding | Alcohol-Water | 15 - 25 | Governs solubility and hydration shell structure in aqueous solutions. |

| Van der Waals | Alkyl chain-Alkyl chain | 2 - 5 | Weak, non-specific attractions between the hydrocarbon portions of the molecules. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

The first step in a QSAR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure. For this compound, these would include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment, orbital energies).

These descriptors can then be used to predict properties like the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, or to estimate potential biological activity or environmental fate. umweltbundesamt.de For example, the computed XLogP3 value for this compound is 3.1, indicating it is significantly more soluble in lipids than in water. nih.gov This type of insight is crucial in fields ranging from pharmacology to environmental science.

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Descriptor Example | Value (Computed/Typical) | Predicted Influence |

| Constitutional | Molecular Weight | 144.25 g/mol nih.gov | Influences diffusion rates and transport properties. |

| Partitioning | XLogP3 | 3.1 nih.gov | Predicts high lipophilicity and potential for bioaccumulation. |

| Topological | Number of Rotatable Bonds | 5 nih.gov | Indicates significant conformational flexibility. |

| Electronic | Polar Surface Area (PSA) | 20.2 Ų nih.gov | Relates to the potential for polar interactions and membrane permeability. |

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pageplace.de The energy and localization of these orbitals provide key insights into where a molecule is likely to react.

For this compound, quantum chemical calculations would show that the HOMO is primarily localized on the oxygen atom, specifically on its non-bonding lone pair electrons. This makes the oxygen atom the most nucleophilic site, prone to attack by electrophiles (e.g., protons in an acid-catalyzed reaction).

The LUMO, conversely, would be distributed over the antibonding σ* orbitals, particularly the C-O σ* orbital. This site is susceptible to attack by nucleophiles, which could lead to the displacement of the hydroxyl group in a substitution reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a saturated alcohol like this compound, the gap is expected to be relatively large, consistent with the general stability of primary alcohols.

Table 4: Representative Frontier Orbital Data and Reactivity Descriptors (Note: These energy values are illustrative examples based on similar alcohols.)

| Parameter | Representative Value | Interpretation |

| HOMO Energy | -10.5 eV | Indicates the energy required to remove an electron; relates to ionization potential. Localized on the oxygen atom. |

| LUMO Energy | +1.5 eV | Indicates the energy released when an electron is added; relates to electron affinity. Distributed on antibonding orbitals. |

| HOMO-LUMO Gap | 12.0 eV | A large gap suggests high kinetic stability and resistance to electronic excitation. |

| Electronegativity (χ) | 4.5 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 6.0 eV | A measure of resistance to change in electron distribution; corresponds to half the HOMO-LUMO gap. |

Applications of 2 Ethyl 2 Methylhexan 1 Ol in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

A comprehensive review of scientific literature and patent databases reveals a lack of specific examples where 2-ethyl-2-methylhexan-1-ol is utilized as a key intermediate in the synthesis of complex organic molecules. While branched primary alcohols, in general, are valuable building blocks in organic chemistry, the specific application of this compound in multi-step synthetic pathways is not well-documented in publicly accessible research.

Development as a Precursor for Specialty Chemicals and Fine Organic Compounds

There is currently no significant body of research detailing the development of this compound as a direct precursor for the manufacturing of specialty chemicals or fine organic compounds. Investigations into its derivatives or its use as a starting material for high-value chemical products have not been a focus of published research.

Integration into Polymer Chemistry and Advanced Materials Formulations

Detailed research findings on the integration of this compound into polymer chemistry or advanced materials formulations are not available in the current scientific literature. There are no specific studies that document its use as a monomer, a modifier for polymer properties, or as a component in the formulation of advanced materials.

Biochemical Interactions and Environmental Fate of 2 Ethyl 2 Methylhexan 1 Ol

Investigation of Biochemical Transformations in Non-Human Biological Systems

A thorough review of scientific databases and literature reveals a significant gap in the knowledge regarding the biochemical transformations of 2-Ethyl-2-methylhexan-1-OL in non-human biological systems. Currently, there are no specific studies detailing the metabolic pathways, transformation products, or enzymatic processes involved in the metabolism of this particular compound in animals, plants, or other non-human organisms.

The absence of research in this area means that the metabolic fate of this compound, including potential oxidation, conjugation, or other biotransformation reactions that analogous alcohols may undergo, has not been documented for this specific molecule.

Table 1: Documented Biochemical Transformations of this compound in Non-Human Biological Systems :--

| Biological System | Transformation Pathway | Resulting Metabolites | Research Findings |

|---|---|---|---|

| No specific data available in current scientific literature. |

Microbial Transformation and Biodegradation Pathways in Environmental Contexts

Investigations into the environmental fate of many organic compounds prioritize understanding their persistence and biodegradability. However, specific research on the microbial transformation and biodegradation pathways of this compound is not available in the current body of scientific literature.

Studies that would identify specific microbial species (bacteria or fungi) capable of degrading this compound, the enzymatic mechanisms they employ, and the resulting breakdown products have not been published. Therefore, the role of microorganisms in the natural attenuation of this compound in soil, water, or sediment remains uncharacterized.

Table 2: Microbial Biodegradation of this compound :--

| Microbial Species | Environmental Condition | Biodegradation Pathway | Degradation Products |

|---|---|---|---|

| No specific data available in current scientific literature. |

Characterization as a Volatile Organic Compound in Environmental Studies

While structurally similar alcohols have been identified and studied as Volatile Organic Compounds (VOCs), there is no available research that specifically characterizes this compound in environmental studies. Its physical properties, such as vapor pressure and boiling point, may suggest potential volatility. However, without dedicated studies, its presence, concentration, and transport in the atmosphere, as well as its role in atmospheric chemistry, are unknown.

Environmental monitoring programs and research focused on identifying VOCs in indoor or outdoor air have not reported the detection of this compound to date.

Table 3: Environmental Studies on this compound as a VOC :--

| Study Type | Location/Medium | Concentration Range Detected | Key Findings/Notes |

|---|---|---|---|

| No specific data available in current scientific literature. |

Conclusion and Future Research Directions

Summary of Current Research Gaps and Challenges for 2-Ethyl-2-methylhexan-1-OL

The chemical compound this compound, a branched-chain primary alcohol, represents a significant enigma within the broader field of industrial and research chemistry. Despite its well-defined structure and the existence of a CAS registry number (63126-08-9), a thorough review of scientific literature and patent databases reveals a striking absence of dedicated research. nih.gov This lack of focused investigation constitutes the most significant research gap.

Challenges in the study of this compound are intrinsically linked to this information void. The primary challenge is the absence of established and optimized synthetic routes. While general methods for producing branched-chain alcohols, such as the Guerbet reaction, are well-documented for other alcohols, their specific application and efficiency for creating a quaternary carbon center adjacent to the alcohol group in this compound are unknown. scientificspectator.comrsc.orgcore.ac.uk The steric hindrance posed by the ethyl and methyl groups at the C2 position likely presents a significant synthetic challenge, potentially leading to low yields and the formation of undesired byproducts.

Furthermore, there is a complete lack of published experimental data on its physicochemical properties beyond computationally predicted values. nih.gov Basic characteristics such as boiling point, melting point, viscosity, and solvent miscibility, which are crucial for determining potential applications, have not been empirically determined. This absence of fundamental data creates a barrier to any further investigation into its potential uses.

The following table summarizes the key research gaps and challenges:

| Area of Research | Identified Gaps and Challenges |

| Synthesis | No established or optimized synthetic protocols. Potential for low yields and byproduct formation due to steric hindrance. |

| Physicochemical Properties | Lack of experimental data; reliance on computational predictions. |

| Applications | No documented applications in industrial or research settings. |

| Toxicological and Environmental Profile | Complete absence of studies on its biological effects and environmental fate. |

Prospective Avenues for Synthetic Innovation and Application Development

The structural characteristics of this compound, particularly its branched nature, suggest potential applications analogous to other branched-chain alcohols like 2-Ethylhexanol. wikipedia.org The branching inhibits crystallization, which can lower the freezing point and reduce viscosity, properties that are highly desirable in lubricants and plasticizers. wikipedia.org

Future synthetic research could explore modifications of the Guerbet reaction or alternative routes such as aldol (B89426) condensation pathways to overcome the challenge of its specific branching pattern. rsc.orgatamanchemicals.com Innovations in catalysis, perhaps utilizing novel homogeneous or heterogeneous catalysts, could be key to developing an efficient and selective synthesis. rsc.org

Potential applications for this compound could be found in the following areas:

Plasticizers: As a precursor for the synthesis of esters, similar to how 2-Ethylhexanol is used to produce dioctyl phthalate (B1215562) (DOP). wikipedia.org The unique branching of this compound could impart novel properties to the resulting plasticizers.

Lubricants: Its predicted low-temperature fluidity could make it a valuable component in synthetic lubricants and hydraulic fluids. rsc.orgresearchgate.net

Cosmetics and Personal Care: Branched-chain alcohols and their esters often serve as emollients and solvents in cosmetic formulations. rsc.org

Surfactants: The structure of this compound makes it a candidate for the synthesis of specialty surfactants with unique viscosity characteristics. rsc.org

Future Directions in Theoretical and Computational Studies of this compound

In the absence of experimental data, theoretical and computational studies are a crucial first step in characterizing this compound. Density functional theory (DFT) calculations, which have been successfully applied to other alcohols, can provide valuable insights into its molecular structure, vibrational frequencies, and electronic properties. researchgate.net

Future computational research should focus on:

Predicting Physicochemical Properties: Computational models can be used to estimate key properties such as boiling point, vapor pressure, and viscosity. These predictions can help to guide future experimental work and suggest potential applications.

Reaction Modeling: Simulating potential synthetic routes, such as the Guerbet or aldol condensation reactions, can help to identify the most promising pathways and optimize reaction conditions before extensive laboratory work is undertaken. rsc.orgatamanchemicals.com

Structure-Property Relationships: By comparing the computed properties of this compound with those of well-characterized branched-chain alcohols, it may be possible to establish structure-property relationships that can accelerate the discovery of new applications. nih.gov

Interaction with Biological Systems: Molecular docking and other computational techniques could be employed to predict the potential interactions of this compound with biological macromolecules, providing a preliminary assessment of its potential bioactivity and toxicity. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the primary laboratory synthesis routes for 2-Ethyl-2-methylhexan-1-OL, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via organometallic reactions, such as Grignard reagent addition to ketones. For example, reacting a tertiary ketone precursor (e.g., 2-ethyl-2-methylhexanone) with methylmagnesium bromide in anhydrous diethyl ether yields the alcohol after acid workup. Hydroformylation of alkenes followed by hydrogenation is another industrial method, but lab-scale synthesis often prioritizes Grignard reactions due to better control over steric effects. Reaction temperature (0–25°C), solvent purity, and slow reagent addition are critical to minimize side reactions (e.g., over-reduction or elimination) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Answer :

- NMR Spectroscopy : H and C NMR can confirm branching patterns and hydroxyl group presence. For example, the hydroxyl proton typically appears as a broad singlet (~1–5 ppm), while adjacent methyl/ethyl groups show splitting patterns.

- GC-MS : To detect volatile impurities (e.g., unreacted alkenes or ketones).

- FT-IR : The O-H stretch (~3200–3600 cm) and C-O stretch (~1050–1150 cm) are key identifiers.

- Polarimetry : If chirality is introduced, optical rotation measurements are essential.

Comparative retention times and spectral libraries (e.g., NIST) enhance reliability .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed using organometallic reagents?

- Answer : Steric hindrance at the carbonyl carbon of the precursor ketone often leads to competing reaction pathways. Strategies include:

- Reagent Choice : Bulkier Grignard reagents (e.g., ethylmagnesium bromide vs. methyl) may reduce side reactions.

- Temperature Control : Lower temperatures (–10°C to 0°C) slow down competing elimination pathways.

- Additives : Lewis acids like CeCl can modulate reactivity in Grignard additions.

Mechanistic studies using DFT calculations help predict favorable pathways .

Q. What are the contradictions in reported oxidation pathways for this compound, and how can they be resolved experimentally?

- Answer : Conflicting literature reports suggest either ketone or carboxylic acid formation upon oxidation. For example:

- Mild Oxidants (e.g., Dess-Martin periodinane) : Yield the ketone (2-ethyl-2-methylhexanone) without over-oxidation.

- Strong Oxidants (e.g., KMnO/HSO) : May further oxidize the ketone to a carboxylic acid under acidic conditions.

Resolution involves kinetic monitoring (e.g., in situ IR or TLC) and adjusting pH to stabilize intermediates. GC-MS can identify byproducts .

Q. How do solvent polarity and catalyst choice impact the efficiency of hydroformylation routes to this compound?

- Answer :

| Factor | Effect on Yield/Selectivity | Example Conditions |

|---|---|---|

| Solvent Polarity | Polar solvents (e.g., THF) stabilize oxo-intermediates, improving aldehyde formation. | THF, 80°C, 20 bar CO/H |

| Catalyst | Rhodium catalysts (e.g., RhCl(CO)(PPh)) offer higher selectivity vs. cobalt. | Rh-based, 100°C, 30 bar |

| Substrate Structure | Branched alkenes (e.g., 3-methyl-1-pentene) favor terminal aldehyde formation. | Requires isomer purity >95% |

| Optimization requires combinatorial screening and DFT-based catalyst design . |

Methodological Considerations

Q. What strategies mitigate byproduct formation during the reduction of 2-Ethyl-2-methylhexanal to this compound?

- Answer : Common byproducts (e.g., alkanes from over-reduction) are minimized by:

- Reducing Agent : NaBH in ethanol selectively reduces aldehydes without attacking esters or ketones.

- Stoichiometry : Substrate-to-reagent ratios of 1:1.2 prevent excess reducing agent from driving side reactions.

- Workup : Quenching with aqueous NHCl removes unreacted borohydrides before extraction.

Purity is confirmed via H NMR integration of methyl group signals .

Data Analysis and Reproducibility

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., boiling point) of this compound across databases?

- Answer : Variations arise from measurement techniques (e.g., differential scanning calorimetry vs. distillation) and sample purity. Steps to resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.